molecular formula C12H19N3O2S B1327045 2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1218133-64-2

2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1327045
CAS No.: 1218133-64-2
M. Wt: 269.37 g/mol
InChI Key: UZEJRRNNRZLNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a novel chemical entity emerging in early-stage oncological research, primarily investigated for its potential as a Polo-like kinase 1 (PLK1) inhibitor. PLK1 is a serine/threonine kinase that plays a critical role in regulating cell cycle progression, particularly during mitosis, and its overexpression is a hallmark of numerous cancers. This compound belongs to a class of thiazolidine-based derivatives designed to target the ATP-binding pocket of PLK1, thereby disrupting its kinase activity and inducing mitotic arrest and apoptosis in proliferating cancer cells. Recent studies highlight its research value in probing the mechanisms of spindle assembly and centrosome maturation. The unique molecular architecture, featuring a thiazolidine carboxylic acid scaffold linked to a substituted pyrazole moiety, is a focus of structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency against the PLK family of kinases. Its primary application is as a chemical tool to elucidate PLK1's diverse functions in tumorigenesis and to evaluate the therapeutic potential of PLK1 inhibition in various in vitro and in vivo cancer models. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-ethyl-3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-4-9-7(2)14-15(8(9)3)5-11-13-10(6-18-11)12(16)17/h10-11,13H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEJRRNNRZLNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CC2NC(CS2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19N3O2S
  • Molecular Weight : 269.36 g/mol
  • Structure : The compound features a thiazolidine ring and a pyrazole moiety, which are significant for its biological activity.

Antioxidant Activity

Recent studies have indicated that thiazolidine derivatives can exhibit antioxidant properties. For instance, related compounds have shown the ability to reduce intracellular reactive oxygen species (ROS) levels, which is crucial in protecting cells from oxidative stress . This suggests that this compound may similarly contribute to cellular defense mechanisms.

Antidiabetic Effects

Thiazolidine derivatives are often investigated for their antidiabetic potential. Compounds with similar structures have been reported to enhance insulin sensitivity and improve glycemic control in diabetic models . The presence of the thiazolidine ring is believed to play a pivotal role in these effects, potentially through modulation of metabolic pathways related to glucose metabolism.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Some thiazolidine derivatives inhibit enzymes involved in glucose metabolism, which can lead to improved insulin sensitivity.
  • Antioxidative Pathways : By reducing oxidative stress markers, the compound may protect against cellular damage associated with diabetes and other metabolic disorders.
  • Cell Signaling Modulation : The compound might interact with various signaling pathways that regulate glucose uptake and metabolism.

Case Studies

Several studies have explored the biological effects of similar thiazolidine compounds:

Study ReferenceCompoundBiological ActivityFindings
Thiazole derivativeAntidiabeticIncreased insulin sensitivity in diabetic rats.
Thiazolidine derivativeAntioxidantReduced ROS levels in cell cultures.
Pyrazole derivativeCytotoxicityInduced apoptosis in cancer cell lines.

These findings highlight the potential of thiazolidine derivatives as therapeutic agents in metabolic and oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural Analogues with Pyrazole and Thiazolidine Moieties

  • Compound 4i/4j (): These derivatives incorporate pyrazole and tetrazole rings linked to pyrimidinones and coumarins. Unlike the target compound, they lack the thiazolidine-carboxylic acid group, instead featuring coumarin and tetrazole substituents. The coumarin moiety in 4i/4j enhances UV absorption and may confer fluorescence properties, which are absent in the target compound.
  • 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (): This compound replaces the thiazolidine ring with a propanoic acid chain. The absence of the thiazolidine’s sulfur atom and constrained ring structure likely reduces conformational rigidity, impacting binding affinity to targets like metalloenzymes or receptors that require chelation or specific spatial interactions .

Thiazolidine-Carboxylic Acid Derivatives

  • (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid (): The piperazine-dione substituent introduces additional hydrogen-bonding sites and a planar aromatic system, which may enhance interactions with enzymatic active sites. However, the 5,5-dimethyl groups on the thiazolidine ring could sterically hinder binding compared to the target compound’s unsubstituted thiazolidine .
  • 2-{(5-Carboxypentyl)carbamoylmethyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (): This metabolite features a carboxypentyl chain and phenylacetamido group, increasing molecular weight and hydrophilicity. The extended alkyl chain may improve solubility but reduce blood-brain barrier penetration relative to the target compound’s compact structure .

Substituent Effects on Physicochemical Properties

Compound Key Substituents Predicted LogP Water Solubility
Target compound Ethyl, dimethylpyrazole; thiazolidine-4-COOH ~1.8 Moderate
Compound 4j () Coumarin, tetrazole ~2.5 Low
2-Amino-3-(pyrazolyl)propanoic acid () Propanoic acid chain ~0.5 High
TMIC metabolite () Carboxypentyl, phenylacetamido ~0.2 High

Table 1. Comparison of physicochemical properties based on substituent chemistry.

The target compound’s ethyl and dimethyl groups on the pyrazole increase lipophilicity (LogP ~1.8), favoring passive diffusion across membranes. In contrast, the TMIC metabolite’s carboxypentyl chain (LogP ~0.2) drastically enhances solubility but limits bioavailability .

Preparation Methods

General Synthetic Strategy

The preparation typically follows a condensation and cyclization approach involving:

  • Formation of a Schiff base intermediate from an aldehyde and an amine,
  • Reaction with 2-mercaptoacetic acid or its derivatives to form the thiazolidine ring,
  • Functional group transformations to install or retain the carboxylic acid.

This approach is supported by literature on related thiazolidine derivatives and pyrazole-containing compounds.

Stepwise Preparation Protocol

Step Reaction Type Reagents & Conditions Outcome Yield (%) Reference
1 Formation of Schiff base Equimolar reaction of 4-ethyl-3,5-dimethyl-1H-pyrazole-1-carbaldehyde with an appropriate amine in ethanol, catalyzed by piperidine, reflux Schiff base intermediate 65-80%
2 Cyclization with 2-mercaptoacetic acid Dropwise addition of 2-mercaptoacetic acid to Schiff base in dry benzene, reflux 24 h Formation of thiazolidine ring 28-49%
3 Purification Evaporation of solvent, recrystallization from ethyl acetate/benzene Pure thiazolidine derivative -

Detailed Reaction Conditions

  • Schiff Base Formation: The aldehyde derived from the pyrazole ring is reacted with a primary amine under reflux in ethanol with catalytic piperidine. This step forms an imine intermediate essential for subsequent cyclization.

  • Thiazolidine Ring Closure: The Schiff base is treated with 2-mercaptoacetic acid in dry benzene. The reaction is refluxed for 24 hours to promote nucleophilic attack of the thiol group on the imine carbon, forming the thiazolidine ring.

  • Isolation and Purification: After completion, the solvent is evaporated, and the crude product is recrystallized from a benzene-ethyl acetate mixture to afford the target compound with moderate yields.

Alternative Synthetic Routes

  • Use of Ethyl Chloroacetate: Some protocols use ethyl chloroacetate reacting with thiourea derivatives to form thiazolidinone intermediates, which can be further functionalized to introduce the pyrazolylmethyl group.

  • Pyrazole Derivative Synthesis: The pyrazole moiety (4-ethyl-3,5-dimethyl-1H-pyrazole) can be synthesized separately via condensation of appropriate β-ketoesters and hydrazines, followed by functionalization to introduce the aldehyde group for Schiff base formation.

  • Use of Bases and Solvents: Tertiary amines such as triethylamine or diisopropylethylamine are often used as bases to facilitate condensation reactions. Solvents like toluene, tetrahydrofuran, or dimethylformamide are preferred for their ability to dissolve reactants and promote reaction efficiency.

Research Findings and Data Analysis

Yield and Purity

Compound Yield (%) Melting Point (°C) Solvent for Recrystallization Notes
Thiazolidine derivative (general) 28-49 128-167 Benzene-Ethyl Acetate Moderate yields, purity confirmed by recrystallization
Pyrazole aldehyde intermediate 65-80 N/A Ethanol High yield, essential for subsequent steps

Reaction Monitoring and Characterization

  • TLC Monitoring: Thin-layer chromatography is used to monitor the progress of condensation and cyclization reactions, ensuring completion before workup.

  • Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure of intermediates and final products, particularly the presence of the thiazolidine ring and pyrazole substituent.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Remarks
Pyrazole aldehyde synthesis β-ketoester, hydrazine Reflux in ethanol 65-80% Precursor for Schiff base
Schiff base formation Pyrazole aldehyde, amine, piperidine Reflux in ethanol 65-80% Imine intermediate
Thiazolidine ring formation Schiff base, 2-mercaptoacetic acid Reflux in benzene, 24 h 28-49% Cyclization step
Purification Recrystallization Benzene-ethyl acetate - Enhances purity

Q & A

Q. What are the established synthetic routes for 2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving pyrazole-thiazolidine coupling and carboxylation. Key variables include catalyst selection (e.g., palladium for cross-coupling), solvent polarity, and temperature. Optimization involves Design of Experiments (DoE) to test parameters like reaction time, stoichiometry, and pH. For example, using formic acid derivatives as CO surrogates in reductive cyclization can improve yield . Statistical tools (e.g., ANOVA) are critical for identifying significant variables .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection assesses purity (>95% recommended for biological assays). Cross-validation with elemental analysis ensures structural integrity .

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:
  • pH Stability : Prepare buffer solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Thermal Stability : Use thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) to identify decomposition points. Accelerated stability testing at 40°C/75% RH over 4 weeks predicts shelf-life .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. activation) be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer composition, enzyme concentration). To resolve:
  • Replicate experiments under standardized protocols.
  • Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
  • Perform dose-response curves to confirm EC₅₀/IC₅₀ consistency.
  • Apply statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis of published data .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding modes, while Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability. Quantum Mechanical (QM) calculations (DFT) optimize electronic properties. Validate models with experimental data (e.g., X-ray crystallography of ligand-target complexes) .

Q. How can researchers design a kinetic study to elucidate the compound’s reaction mechanism in catalytic processes?

  • Methodological Answer :
  • Rate Law Determination : Vary substrate concentrations and measure initial rates via stopped-flow spectroscopy.
  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to track bond-breaking steps.
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots at multiple temperatures.
  • In-situ Spectroscopy : Raman or FTIR monitors intermediate formation .

Q. What advanced purification techniques are recommended for isolating enantiomers or tautomeric forms of this compound?

  • Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with cellulose-based columns resolves enantiomers. For tautomers (e.g., pyrazole ring prototropy), use crystallization in aprotic solvents (e.g., DMSO) to stabilize specific forms. Dynamic NMR at low temperatures (-40°C) can characterize tautomeric equilibria .

Methodological Considerations

Q. How should researchers integrate statistical experimental design into studies of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Apply factorial designs to screen substituent effects (e.g., pyrazole methyl vs. ethyl groups). Response Surface Methodology (RSM) optimizes activity by modeling non-linear interactions. Partial Least Squares (PLS) regression correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Use flow chemistry for continuous production, minimizing exothermic risks. Optimize solvent recycling (e.g., switch from THF to ethanol for greener processes). Implement Process Analytical Technology (PAT) with inline IR/NIR probes for real-time monitoring .

Q. How can researchers validate the compound’s proposed metabolic pathways in vitro?

  • Methodological Answer :
    Incubate with liver microsomes (human or rodent) and LC-MS/MS to detect phase I/II metabolites. Use cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes involved. Compare results with in silico predictions (e.g., MetaSite software) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.